6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
Overview
Description
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, also known as 6-(Fmoc-amino)hexanoic acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid is C26H32N2O6 . More detailed structural information, including NMR, HPLC, LC-MS, UPLC & more, can be found in the referenced documents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 624.78 . It is a solid at room temperature and should be stored in a dark place, sealed in dry, and under -20°C .Scientific Research Applications
Synthesis of Peptide Derivatives : A non-proteinogenic amino acid derivative, incorporating 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, has been synthesized for potential applications in peptide chemistry (Adamczyk & Reddy, 2001).
Preparation of Fmoc-Protected β2-Homoamino Acids : The preparation of N-Fmoc-protected β2-homoamino acids, using a key component similar to 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, is described for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Synthesis of N-Fmoc-Protected β-Amino Acids : This research outlines the successful application of a method to synthesize N-Fmoc-protected β-amino acids, where N-Fmoc is related to the fluoren-9-ylmethoxycarbonyl group (Ellmerer-Müller et al., 1998).
Self-Assembled Structures by Fmoc Modified Amino Acids : Research into the self-assembling properties of modified amino acids, including derivatives of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, explores their potential in designing novel architectures (Gour et al., 2021).
Synthesis of Fluorophore Derivatives : A study on the synthesis of novel fluorophores with characteristics beneficial for biomedical analysis, where derivatives of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid play a role (Hirano et al., 2004).
Synthesis of Oligomers from Sugar Amino Acids : In this research, N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, related to 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid, were used for the synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Safety And Hazards
properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPONSZWYDXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008239 | |
Record name | 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid | |
CAS RN |
88574-06-5 | |
Record name | 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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